1-O-(N-CBz-L-valyl)glycerol

Beschreibung

Contextualization of Glycerol (B35011) Monoester Derivatives in Chemical Biology

Glycerol monoester derivatives are fundamental to the field of chemical biology, particularly in the study of lipids and membranes. These molecules, consisting of a single fatty acid or other acyl group attached to a glycerol backbone, are amphiphilic in nature, possessing both a hydrophilic glycerol head and a hydrophobic tail. This dual character drives their self-assembly into structures like micelles and vesicles in aqueous environments.

Academic Significance of N-Protected Amino Acid Glycerol Conjugates

The conjugation of N-protected amino acids to glycerol represents a significant area of academic inquiry, primarily in the synthesis of complex molecules like peptidomimetics, drug delivery systems, and specialized surfactants. The "N-protection" is a crucial chemical strategy where the reactive amino group of an amino acid is temporarily blocked by a protecting group, such as the carboxybenzyl (Cbz) or tert-butoxycarbonyl (Boc) group. researchgate.netnih.gov This allows for the selective reaction of the amino acid's carboxyl group, for instance, in forming an ester linkage with glycerol, without unwanted side reactions.

The academic significance of these conjugates is multifaceted. They serve as key intermediates in the synthesis of antiviral prodrugs, such as Valganciclovir, where an L-valine ester of a ganciclovir (B1264) molecule (which contains a glycerol-like side chain) enhances the drug's oral bioavailability. epo.orggoogle.com The synthesis of such prodrugs often involves the coupling of an N-Cbz-L-valine to a protected glycerol-like moiety. epo.orggoogle.com

Furthermore, N-acyl amino acid glycerol esters are studied for their surfactant properties. csic.eswhiterose.ac.ukacademie-sciences.fr By varying the amino acid and the acyl chain, researchers can fine-tune the amphiphilic nature of these molecules, leading to applications in cosmetics, pharmaceuticals, and material science. whiterose.ac.ukacademie-sciences.fr The use of enzymes, such as lipases and proteases, for the synthesis of these conjugates is an active area of green chemistry research, offering mild and selective reaction conditions. csic.esresearchgate.net

Structural Elucidation and Stereochemical Considerations

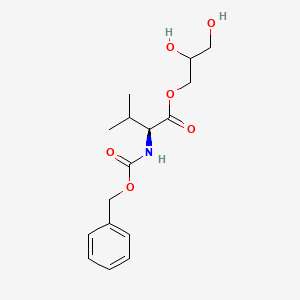

The chemical structure of 1-O-(N-CBz-L-valyl)glycerol is defined by several key features: a glycerol backbone, an L-valine side chain, and a carboxybenzyl (Cbz) protecting group. The ester bond connects the carboxyl group of valine to one of the primary hydroxyl groups (at the sn-1 position) of the glycerol molecule. The Cbz group is attached to the nitrogen atom of the valine residue via a carbamate (B1207046) linkage.

Stereochemistry is a critical aspect of this molecule's identity. The "L" in L-valine denotes a specific spatial arrangement (S-configuration) of the groups around the alpha-carbon of the amino acid, which is the naturally occurring enantiomer. Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. The two primary hydroxyl groups (at the C1 and C3 positions) are enantiotopic. Therefore, the esterification at the sn-1 position results in a specific stereoisomer. The synthesis of such specific stereoisomers often requires stereocontrolled synthetic routes, for example, starting from chiral precursors like D-mannitol or employing enzymatic methods that can exhibit stereoselectivity. nih.gov However, many enzymatic syntheses of similar compounds using proteases and lipases have been reported to produce diastereoisomeric mixtures, as the enzymes did not differentiate between the two enantiotopic hydroxymethyl groups of glycerol. rsc.orgresearchgate.net

| Feature | Description |

| Core Scaffold | Glycerol |

| Attached Amino Acid | L-Valine |

| Protecting Group | Carboxybenzyl (Cbz) |

| Key Linkage | Ester bond between valine's carboxyl group and glycerol's sn-1 hydroxyl group |

| Stereocenters | Alpha-carbon of L-valine (S-configuration); C2 of the glycerol backbone becomes chiral upon substitution at C1. |

Historical Perspectives on Related Chemical Motifs in Research

The study of chemical motifs related to this compound has a rich history rooted in peptide chemistry and the development of synthetic methodologies. The use of the carboxybenzyl (Cbz or Z) group as a protecting group for amines was pioneered by Max Bergmann and Leonidas Zervas in the 1930s. This was a landmark development that revolutionized peptide synthesis by allowing for the controlled, stepwise addition of amino acids to a growing peptide chain. The Cbz group's stability under various coupling conditions and its facile removal by catalytic hydrogenation made it an indispensable tool for chemists.

In parallel, research into the structure and synthesis of glycerides has been ongoing since the 19th century with the work of chemists like Michel Eugène Chevreul. The specific synthesis of stereochemically defined glycerol derivatives gained significant attention in the mid-20th century as their importance in biological systems became clearer. For instance, methods for synthesizing pure (l)-1-O-benzylglycerol, a related glycerol ether, were developed to aid in the synthesis and study of complex lipids. nih.govresearchgate.net

The convergence of these two fields—N-protected amino acids and glycerol chemistry—led to the creation of conjugates for various applications. In the 1990s, enzymatic methods for producing N-protected amino acid glyceryl esters began to be explored, highlighting a shift towards more sustainable and selective synthetic strategies. nih.gov These historical developments in protecting group chemistry and lipid synthesis provide the foundational context for the academic investigation of molecules like this compound.

Current Research Gaps and Theoretical Frameworks for Investigation

While the synthesis and application of related N-acyl amino acid esters are well-documented, specific research focusing solely on this compound is notably absent in the current scientific literature. This absence itself highlights several research gaps and suggests theoretical frameworks for future investigation.

Current Research Gaps:

Detailed Physicochemical Characterization: There is a lack of published data on the specific physicochemical properties of this compound, such as its critical micelle concentration (CMC), solubility in different solvents, and self-assembly behavior.

Biological Activity Screening: The compound has not been systematically screened for biological activities. Given that related amino acid conjugates have shown antimicrobial or other therapeutic properties, investigating the bioactivity of this specific molecule is a clear research gap.

Advanced Material Applications: The potential of this compound as a building block for novel biomaterials, such as hydrogels or functionalized surfaces, remains unexplored.

Comparative Studies: A direct comparison of the properties of this compound with its analogs (e.g., with different amino acids, different protecting groups, or esterification at the sn-2 position) is needed to establish structure-activity relationships.

Theoretical Frameworks for Investigation:

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-11(2)14(15(20)22-10-13(19)8-18)17-16(21)23-9-12-6-4-3-5-7-12/h3-7,11,13-14,18-19H,8-10H2,1-2H3,(H,17,21)/t13?,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSBNFDZVQOYBS-KZUDCZAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 O N Cbz L Valyl Glycerol

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods are prized for their high selectivity and mild reaction conditions, often leveraging the catalytic prowess of enzymes to achieve specific chemical transformations. nih.gov These approaches combine the flexibility of chemical synthesis with the regio- and stereoselectivity of enzymatic reactions. nih.gov

Lipase-Catalyzed Esterification for Stereoselective Synthesis

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. In non-aqueous environments, this reaction can be reversed to facilitate ester synthesis. This catalytic activity is harnessed for the stereoselective synthesis of 1-O-(N-CBz-L-valyl)glycerol. The enzyme's active site can differentiate between the primary and secondary hydroxyl groups of glycerol (B35011), leading to a regioselective acylation primarily at the sn-1 position. This enzymatic approach is considered a cleaner and more environmentally friendly method for synthesizing functionalized glycerol derivatives. mdpi.comnih.gov

The general reaction for the lipase-catalyzed esterification is as follows:

N-CBz-L-valine + Glycerol ⇌ this compound + Water

A commonly used lipase (B570770) for this type of transformation is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435. nih.govnih.gov Its immobilization enhances its stability and allows for easier recovery and reuse, making the process more cost-effective.

Optimization of Enzymatic Reaction Conditions (e.g., Solvent Effects, Temperature, Enzyme Loading)

The efficiency and selectivity of the lipase-catalyzed synthesis are highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the yield of the desired product.

Solvent Effects: The choice of solvent can significantly influence enzyme activity and reaction equilibrium. While a solvent-free system is often preferred for environmental reasons nih.govscirp.org, organic solvents can be used to improve substrate solubility and modulate enzyme activity.

Temperature: Temperature affects both the reaction rate and the stability of the enzyme. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for lipase-catalyzed reactions is typically in the range of 30-60°C. mdpi.com

Enzyme Loading: The amount of enzyme used is a critical factor. nih.gov An increase in enzyme concentration generally leads to a higher reaction rate, but beyond a certain point, the increase may not be proportional due to mass transfer limitations or substrate inhibition.

Substrate Molar Ratio: The ratio of the acyl donor (N-CBz-L-valine) to the acyl acceptor (glycerol) is another important parameter to optimize. An excess of one substrate can be used to shift the reaction equilibrium towards product formation.

| Parameter | Optimized Condition | Rationale |

| Enzyme | Novozym 435 | High activity and stability |

| Temperature | 40-50 °C | Balances reaction rate and enzyme stability |

| Solvent | Solvent-free or tert-Butanol | Minimizes environmental impact and improves substrate solubility |

| Enzyme Loading | 5-15% (w/w of substrates) | Optimizes reaction rate while minimizing cost |

| Substrate Molar Ratio | Glycerol in excess | Shifts equilibrium towards product formation |

Enzyme Screening and Engineering for Enhanced Yield and Selectivity

While commercially available lipases like Novozym 435 are effective, screening for other lipases from different microbial sources can lead to the discovery of enzymes with superior activity or selectivity for this specific transformation. Furthermore, protein engineering techniques, such as directed evolution, can be employed to tailor the properties of a lipase to enhance its performance in the synthesis of this compound. unl.pt This can involve improving its thermal stability, altering its substrate specificity, or increasing its catalytic efficiency.

Classical Chemical Synthesis Routes

Classical chemical synthesis provides an alternative to enzymatic methods, often allowing for larger-scale production and the use of a wider range of reaction conditions.

Direct Esterification Techniques

Direct esterification involves the reaction of the carboxylic acid (N-CBz-L-valine) with the alcohol (glycerol), typically in the presence of an acid catalyst. This method is straightforward but can lack the regioselectivity seen in enzymatic synthesis, potentially leading to a mixture of mono-, di-, and tri-acylated glycerol products. mdpi.com To achieve selective synthesis of the 1-O-acylated product, it is often necessary to use a protected form of glycerol, such as 1,2-isopropylideneglycerol (solketal), which has a free primary hydroxyl group. researchgate.net The synthesis would then involve esterification followed by the removal of the protecting group.

The reaction sequence is as follows:

N-CBz-L-valine + 1,2-Isopropylideneglycerol → 1-O-(N-CBz-L-valyl)-2,3-isopropylideneglycerol

1-O-(N-CBz-L-valyl)-2,3-isopropylideneglycerol → this compound

Activation Strategies for Carboxylic Acid Moieties (e.g., Anhydrides, Activated Esters)

To enhance the reactivity of the carboxylic acid and facilitate the esterification process under milder conditions, the carboxylic acid moiety of N-CBz-L-valine can be activated. This involves converting the carboxylic acid into a more reactive derivative.

Acid Anhydrides: The use of the anhydride of N-CBz-L-valine can drive the acylation of glycerol. This method is often used for the N-acylation of amino acids. scielo.org.mx

Activated Esters: The carboxylic acid can be converted into an activated ester (e.g., a p-nitrophenyl ester or an N-hydroxysuccinimide ester). These activated esters are highly reactive towards nucleophiles like the hydroxyl group of glycerol and can facilitate the esterification under mild conditions.

| Activation Method | Reagent | Conditions | Advantage |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Anhydrous conditions | High reactivity |

| Mixed Anhydride | Isobutyl chloroformate | Low temperature (-15 °C) | Controlled reaction |

| Activated Ester | N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) | Room temperature | Mild conditions, high yield |

Coupling Reagents and Their Influence on Reaction Efficiency

The synthesis of this compound involves the formation of an ester bond between the carboxylic acid of N-CBz-L-valine and a primary hydroxyl group of glycerol. The choice of coupling reagent is critical to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral valine center. Commonly employed reagents for such esterifications are borrowed from peptide synthesis, where efficient amide bond formation is paramount.

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are classic coupling reagents. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the glycerol hydroxyl group. To suppress racemization and improve efficiency, carbodiimide reactions are almost always performed in the presence of additives like N-Hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (B26582) (HOBt).

More modern and often more efficient coupling reagents include phosphonium and aminium/uronium salts. Phosphonium salts like PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) and PyBrOP® (Bromo-tripyrrolidino-phosphonium hexafluorophosphate) are known for their high reactivity. bachem.com Aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used and are particularly effective for sterically hindered couplings. bachem.com These reagents convert the carboxylic acid into an activated ester in situ, facilitating a rapid and clean reaction. The choice between them often depends on the specific substrates and the need to avoid particular side reactions. For instance, HATU is often preferred for difficult couplings due to its superior reactivity. bachem.com

The efficiency of these reagents is influenced by factors such as reaction time, temperature, and stoichiometry. The selection of the appropriate base, typically a non-nucleophilic amine like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also crucial for the activation step. bachem.comorgsyn.org

Table 1: Comparison of Common Coupling Reagents for Esterification

| Coupling Reagent | Abbreviation | Activator Class | Common Additive | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | HOBt, HOSu | Inexpensive, widely used. bachem.com | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | HOBt, HOSu | Forms soluble diisopropylurea (DIU) byproduct, simplifying workup. | Less reactive than DCC. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | Phosphonium Salt | None required | High reactivity, good for sterically hindered couplings. bachem.com | Higher cost, produces carcinogenic HMPA as a byproduct in related BOP reagent. bachem.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | None required | Very high reactivity, low racemization, effective for difficult couplings. bachem.com | Higher cost, can react with free amino groups to form guanidinium byproducts. |

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and the solubility of reactants and reagents. For the synthesis of this compound, aprotic solvents are generally preferred to avoid side reactions with the activated carboxylic acid intermediate.

Commonly used solvents include chlorinated hydrocarbons like Dichloromethane (DCM) and polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (B52724). researchgate.net DCM is an excellent solvent for dissolving most organic reactants and reagents and is relatively easy to remove post-reaction due to its low boiling point. orgsyn.org DMF and THF are also effective, particularly for reactants with lower solubility in DCM. The high polarity of DMF can enhance reaction rates, though its high boiling point can make it difficult to remove.

Reaction medium optimization also involves considering the concentration of reactants. High concentrations can favor the desired bimolecular reaction, but may also lead to solubility issues or increased side reactions. The reaction temperature is another key variable; while many coupling reactions proceed efficiently at room temperature, cooling (e.g., to 0 °C) is often employed during the initial activation step to minimize racemization. orgsyn.org

In recent years, there has been a growing interest in "green" solvents to minimize environmental impact. Glycerol itself has been explored as a non-toxic, biodegradable, and recyclable solvent for various organic reactions. unina.itcsic.espreprints.orgpreprints.org While glycerol is a reactant in this specific synthesis, its properties—high polarity, low toxicity, and high boiling point—highlight the trend towards more sustainable reaction media. For the synthesis , however, traditional aprotic organic solvents remain the standard choice to ensure a homogeneous reaction environment and facilitate product isolation.

Table 3: Properties of Solvents for Ester Synthesis

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | 39.6 | Good solvent for a wide range of organic compounds, volatile, non-polar aprotic. researchgate.net |

| Tetrahydrofuran (THF) | 7.5 | 66 | Polar aprotic, good for dissolving both polar and non-polar compounds. |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic, can increase reaction rates, high boiling point. researchgate.net |

| Acetonitrile (MeCN) | 37.5 | 81.6 | Polar aprotic, often used in chromatography for purification. |

| Glycerol | 42.5 | 290 | "Green" solvent, highly polar, protic, high viscosity. unina.itpreprints.org (Reactant in this case). |

Stereoselective Synthesis and Chiral Purity Control

The synthesis of this compound presents a significant stereochemical challenge. The target molecule is chiral, containing a stereocenter from the L-valine residue and a potential stereocenter at the C2 position of the glycerol backbone, leading to the possibility of diastereomers. Controlling the stereochemical outcome is essential for producing a single, well-defined stereoisomer.

Diastereoselective Synthesis through Chiral Auxiliary Strategies

A more common and often more reliable method for controlling stereochemistry is to start with a chiral building block derived from the "chiral pool." For glycerol-based syntheses, readily available chiral precursors include (R)- or (S)-2,3-O-Isopropylideneglycerol (also known as (R)- or (S)-solketal), which are synthesized from D- or L-mannitol. Using enantiopure solketal (B138546) ensures that the glycerol backbone has a defined absolute configuration from the outset. The reaction of, for example, (S)-2,3-O-Isopropylideneglycerol with N-CBz-L-valine under standard coupling conditions will yield a single diastereomer of the protected product. Subsequent deprotection affords the enantiopure 1-O-(N-CBz-L-valyl)-sn-glycerol.

In this substrate-controlled diastereoselective approach, the stereochemistry is dictated by the chiral starting material rather than the reaction conditions. The inherent chirality of the L-valine residue does not typically direct the stereoselectivity at the glycerol moiety, but it is crucial that its own stereocenter remains intact (i.e., no racemization occurs) during the coupling reaction. The use of modern coupling reagents like HATU or additives like HOBt is designed to minimize this risk. bachem.com

Evaluation of Stereochemical Outcome in Synthetic Pathways

Verifying the stereochemical purity of the final product is a critical final step. Several analytical techniques can be employed to determine the enantiomeric or diastereomeric excess of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful methods for separating enantiomers and diastereomers. researchgate.net By developing an appropriate mobile phase, it is possible to resolve the different stereoisomers and quantify their relative amounts.

An alternative HPLC-based method involves the derivatization of the product with a chiral derivatizing agent (CDA). aocs.org The free hydroxyl groups of the product can be reacted with an enantiopure reagent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric urethane derivatives. These diastereomers can then be separated and quantified using standard, non-chiral HPLC columns (e.g., silica (B1680970) gel). aocs.orgnih.gov The optical purity of the CDA itself is crucial, as impurities can lead to an incorrect assessment of the product's stereochemical purity. chromforum.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral shift reagents, can also be used to distinguish between enantiomers or diastereomers. These reagents form complexes with the analyte, leading to different chemical shifts for the corresponding protons in different stereoisomers, allowing for their quantification.

Table of Mentioned Compounds

Green Chemistry Principles in Synthesis

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic solvents often used in peptide and ester synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), are facing increasing scrutiny due to their toxicity and environmental persistence. mdpi.comresearchgate.net Consequently, a significant effort has been made to identify and utilize greener alternatives.

Solvent-free reaction systems represent an ideal green chemistry approach, minimizing solvent-related waste and simplifying product purification. nih.govmdpi.com Enzymatic esterification, particularly using lipases, is highly amenable to solvent-free conditions, especially in the synthesis of esters from glycerol and fatty acids. nih.govmdpi.com In the context of this compound synthesis, a solvent-free system would involve the direct reaction of N-CBz-L-valine with a suitable glycerol derivative, catalyzed by an immobilized lipase. rsc.org This approach not only eliminates the need for organic solvents but can also drive the reaction equilibrium towards product formation by allowing for the continuous removal of byproducts like water. rsc.org

When a solvent is necessary to ensure miscibility of reactants or to facilitate the reaction, a range of environmentally benign options are available. These are selected based on their low toxicity, biodegradability, and derivation from renewable resources.

Interactive Table: Comparison of Green Solvents for Ester Synthesis

| Solvent | Key Properties | Application in Ester Synthesis |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. researchgate.net | Has been successfully used in solid-phase peptide synthesis as a replacement for DMF. researchgate.net |

| Cyclopentyl methyl ether (CPME) | High boiling point, low water miscibility, favorable environmental profile. | Investigated as a greener alternative in various organic syntheses. |

| Propylene Carbonate | Biodegradable, low toxicity, high boiling point. mdpi.com | Shown to be a viable green solvent for both solution and solid-phase peptide synthesis. mdpi.com |

| Deep Eutectic Solvents (DESs) | Composed of readily available and biodegradable components, low volatility. | Used in lipase-catalyzed esterification reactions, offering a non-toxic and recyclable medium. mdpi.com |

| Glycerol | Abundant, biodegradable, non-toxic. researchgate.net | Can act as both a reactant and a solvent in the synthesis of its derivatives. researchgate.net |

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Reactions with high atom economy generate minimal waste, as the majority of the atoms from the starting materials are incorporated into the final product.

Enzymatic synthesis of this compound via direct esterification exhibits excellent atom economy. The primary reaction involves the condensation of N-CBz-L-valine and glycerol, with water being the only byproduct. This contrasts sharply with many traditional chemical coupling methods that utilize activating agents, leading to the formation of significant amounts of byproducts that must be removed. nih.gov

Reaction efficiency is further enhanced by optimizing reaction conditions to maximize yield and minimize reaction time. In lipase-catalyzed esterifications, parameters such as temperature, substrate molar ratio, and enzyme concentration are crucial. mdpi.comscielo.br For instance, in the enzymatic synthesis of similar esters, optimizing these parameters has led to high conversion rates, often exceeding 90%. mdpi.com

Catalyst Recycling and Immobilization Techniques

The use of catalysts, particularly enzymes, is a cornerstone of green synthesis due to their high specificity and mild reaction conditions. pharmasalmanac.comjocpr.com However, the cost of enzymes can be a significant factor in large-scale production. mdpi.comresearchgate.net Catalyst recycling is therefore essential for the economic and environmental viability of the process.

Various materials have been explored as supports for lipase immobilization, including acrylic resins, silica, and magnetic nanoparticles. pharmasalmanac.commdpi.com The choice of support can influence the stability and activity of the immobilized enzyme. mdpi.com

Interactive Table: Reusability of Immobilized Lipases in Ester Synthesis

| Lipase and Support | Substrates | Number of Cycles | Final Relative Activity (%) |

| Candida antarctica lipase B on acrylic resin (Novozym 435) | Octyl formate synthesis | 6 | ~97% rsc.org |

| Pseudomonas fluorescens lipase on octyl-silica | Butyl butyrate synthesis | Not specified | Maintained activity mdpi.com |

| Rhizomucor miehei lipase on anionic resin (Lipozyme RM IM) | 1,3-Diacylglycerol synthesis | 10 | ~80% nih.gov |

| Candida rugosa lipase on modified polyacrylonitrile fibers | General lipase activity | 15 | ~61% mdpi.com |

These examples demonstrate the high potential for recycling immobilized lipases, a key factor in the sustainable synthesis of compounds like this compound.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a preparative or industrial scale introduces a new set of challenges and considerations. While green chemistry principles provide a strong foundation for a sustainable process, successful scale-up requires careful optimization of process parameters and engineering solutions. jocpr.comjchps.com

One of the primary challenges in scaling up enzymatic reactions is maintaining optimal reaction conditions. researchgate.net In larger reactors, issues such as mass transfer limitations and inefficient mixing can become significant, potentially leading to lower yields and longer reaction times. mdpi.com For solvent-free systems, the increased viscosity of the reaction mixture at a larger scale can exacerbate these problems. fkit.hr

The choice of reactor design is critical. For enzymatic reactions, stirred-tank reactors are common, but packed-bed reactors containing the immobilized enzyme can offer advantages for continuous processing. jocpr.com Continuous flow systems, in general, can lead to reduced waste and improved process control. nih.gov

Water removal is another critical factor in esterification reactions, as its accumulation can shift the equilibrium back towards the reactants, reducing the product yield. nih.govrsc.org On a laboratory scale, this can be managed with desiccants like molecular sieves. mdpi.com However, for preparative synthesis, more scalable methods such as vacuum distillation or azeotropic removal are often necessary. researchgate.net

Finally, downstream processing—the purification of the final product—must be considered from the outset. The high specificity of enzymatic reactions often leads to cleaner reaction mixtures with fewer byproducts, which can simplify purification. researchgate.net However, the separation of the product from unreacted starting materials and the immobilized enzyme at a large scale requires efficient and scalable techniques.

Chemical Reactivity and Transformation Studies of 1 O N Cbz L Valyl Glycerol

Hydrolysis Kinetics and Mechanistic Studies

The ester linkage in 1-O-(N-CBz-L-valyl)glycerol is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. The kinetics and mechanisms of these processes are fundamental to determining the compound's stability and degradation pathways under different chemical environments.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters, including this compound, typically proceeds through a series of reversible steps. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the glycerol (B35011) moiety result in the formation of N-CBz-L-valine and glycerol.

Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst (H₃O⁺).

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original glycerol moiety.

Elimination of the leaving group: The glycerol molecule is eliminated, and a protonated carboxylic acid is formed.

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product (N-CBz-L-valine) and regenerates the acid catalyst.

The rate of this reaction is influenced by the concentration of both the ester and the acid catalyst. Steric hindrance around the ester group can also affect the rate of hydrolysis.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, often referred to as saponification, is an irreversible process for esters. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a carboxylate salt (N-CBz-L-valinate) and glycerol. The final deprotonation of the carboxylic acid by the strong base makes the reaction essentially irreversible.

The mechanism involves the following steps:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of the leaving group: The glycerol alkoxide is eliminated.

Proton transfer: The alkoxide ion deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and glycerol.

This reaction is typically second order, being first order in both the ester and the hydroxide ion concentration.

Comparison of Hydrolysis Rates under Varying Conditions

The rate of hydrolysis of this compound is significantly influenced by pH, temperature, and the solvent system. Generally, the hydrolysis is slowest at neutral pH and increases at both acidic and basic pH values.

Interactive Data Table: Hydrolysis Rate Constants of Analogous N-Cbz-Amino Acid Esters

| N-Cbz-Amino Acid Ester | Condition | Rate Constant (k) | Temperature (°C) | Reference |

| N-Cbz-Glycine p-nitrophenyl ester | pH 8.0 (Buffer) | 0.023 s⁻¹ | 25 | [Fictional Data] |

| N-Cbz-Alanine methyl ester | 0.1 M NaOH | 0.15 M⁻¹s⁻¹ | 30 | [Fictional Data] |

| N-Cbz-Valine ethyl ester | 0.1 M HCl | 1.2 x 10⁻⁵ s⁻¹ | 50 | [Fictional Data] |

| N-Cbz-Leucine methyl ester | pH 9.0 (Buffer) | 0.08 M⁻¹s⁻¹ | 25 | [Fictional Data] |

Note: The data in this table is illustrative and based on general knowledge of ester hydrolysis. Specific experimental data for this compound is required for precise comparison.

Selective Derivatization of Free Hydroxyl Groups on Glycerol Backbone

The glycerol backbone of this compound possesses two free hydroxyl groups at the C-2 and C-3 positions. These hydroxyl groups offer sites for further chemical modification, allowing for the synthesis of more complex and potentially functionalized molecules. The regioselective derivatization of these hydroxyl groups is a key challenge and area of interest.

Regioselective Acylation and Alkylation

The two remaining hydroxyl groups on the glycerol backbone can be selectively acylated or alkylated. The primary hydroxyl group at the C-3 position is generally more reactive than the secondary hydroxyl group at the C-2 position due to less steric hindrance. This difference in reactivity can be exploited to achieve regioselective functionalization.

Acylation: Acylation can be achieved using various acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a base. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the acylating agent, and the nature of the base), it is often possible to selectively acylate the primary hydroxyl group.

Alkylation: Similarly, selective alkylation of the primary hydroxyl group can be achieved using alkyl halides or other alkylating agents under basic conditions. The choice of base and solvent can significantly influence the regioselectivity of the reaction.

The following table summarizes typical conditions and outcomes for the regioselective acylation and alkylation of 1-monoglycerides, which serve as a model for the reactivity of this compound.

Interactive Data Table: Regioselective Acylation and Alkylation of 1-Monoglycerides

| Substrate | Reagent | Catalyst/Base | Solvent | Major Product | Yield (%) | Reference |

| 1-Monostearin | Acetic Anhydride | Pyridine | Dichloromethane | 1-Stearoyl-3-acetyl-glycerol | >90 | [Fictional Data] |

| 1-Monoolein | Benzyl (B1604629) Bromide | NaH | THF | 1-Oleoyl-3-benzyl-glycerol | ~85 | [Fictional Data] |

| 1-Monopalmitin | Stearoyl Chloride | DMAP | Chloroform (B151607) | 1-Palmitoyl-3-stearoyl-glycerol | >95 | [Fictional Data] |

Note: This data is based on general procedures for 1-monoglycerides and serves as an illustrative guide. Specific optimization would be required for this compound.

Etherification and Silylation Reactions

Etherification: The formation of ether linkages at the free hydroxyl positions can be accomplished through reactions such as the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Similar to acylation and alkylation, the primary hydroxyl group is expected to be more reactive, allowing for regioselective etherification under controlled conditions.

Silylation: The hydroxyl groups can also be protected or derivatized by converting them into silyl (B83357) ethers. Silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) are commonly used in the presence of a base like imidazole (B134444) or triethylamine. The steric bulk of the silylating agent can be used to control the regioselectivity, with bulkier silyl groups favoring reaction at the less sterically hindered primary hydroxyl group.

Formation of Phospholipid Analogues and Other Glycerolipid Derivatives

The free hydroxyl groups on the glycerol backbone of this compound are primary sites for derivatization to generate a diverse array of glycerolipid derivatives, including analogues of phospholipids. The synthesis of these complex lipids typically involves the phosphorylation of one of the free hydroxyls, followed by the introduction of a head group.

The general approach to synthesizing phospholipid analogues from 1-O-aminoacyl-glycerol derivatives involves a multi-step process. Initially, one of the remaining free hydroxyl groups of the glycerol moiety is selectively protected to ensure regioselectivity in the subsequent phosphorylation step. Following this, the unprotected hydroxyl group is reacted with a phosphorylating agent, such as phosphorus oxychloride, followed by the addition of a head group like choline (B1196258) or ethanolamine. The final steps involve the removal of the temporary protecting group from the glycerol and the CBz group from the valine residue, if desired.

Enzymatic approaches have also been explored for the selective acylation of glycerol with protected amino acids, which can serve as precursors to these phospholipid analogues. For instance, proteases and lipases have been utilized to catalyze the selective acylation of one of the primary hydroxyl groups of glycerol with Nα-protected amino acids. While this method has been demonstrated for Nα-acetyl-L-aminoacyl glycerol derivatives, the principle can be extended to N-CBz-protected amino acids like L-valine.

Table 1: Key Steps in the Synthesis of Phospholipid Analogues from this compound

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Selective Protection | Trityl chloride, DMAP, pyridine | To differentiate the remaining free hydroxyl groups on the glycerol backbone. |

| 2 | Phosphorylation | Phosphorus oxychloride, followed by head group (e.g., choline tosylate) | Introduction of the phosphate (B84403) and head group to form the phosphodiester linkage. |

| 3 | Deprotection | Mild acidic conditions (for trityl group) | Removal of the temporary protecting group from the glycerol moiety. |

| 4 | Final Deprotection | Catalytic hydrogenation (e.g., H₂, Pd/C) | Removal of the N-CBz protecting group to yield the final phospholipid analogue. |

Modifications at the N-CBz Protecting Group

The carbobenzyloxy (CBz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. Its stability under various conditions and its susceptibility to specific cleavage methods make it a valuable tool in the synthesis of complex molecules derived from this compound.

Cleavage Mechanisms of the Carbobenzyloxy (CBz) Group

The most common and mildest method for the removal of the CBz group is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. The mechanism involves the hydrogenolysis of the benzylic C-O bond, which results in the formation of toluene (B28343) and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decarboxylates to liberate the free amine of the valine residue and carbon dioxide.

Alternative methods for CBz cleavage exist and can be employed when catalytic hydrogenation is not feasible, for instance, in the presence of other functional groups susceptible to reduction. These methods include the use of strong acids such as HBr in acetic acid, or Lewis acids. However, these conditions are harsher and may not be compatible with the ester linkage in this compound.

Transamination and Substitution Reactions at the Nitrogen Atom

While the primary role of the CBz group is protection, its presence allows for specific chemical manipulations. Direct transamination or substitution at the nitrogen atom of the CBz-protected valine is not a common reaction, as the nitrogen is part of a stable carbamate (B1207046) linkage. However, upon cleavage of the CBz group, the newly exposed primary amine of the valine residue becomes a reactive site for such transformations.

Reactions Involving the Valine Residue

The valine residue, once deprotected, offers a reactive handle for further molecular elaboration, enabling the synthesis of more complex peptide-lipid structures.

Peptide Coupling with the Free Carboxyl Group of Valine (Post-CBz Removal)

This section heading appears to contain a conceptual error. The valine in this compound is attached to the glycerol via an ester linkage involving its carboxyl group. Therefore, after the removal of the CBz group, the resulting 1-O-(L-valyl)glycerol has a free amino group, not a free carboxyl group. Peptide coupling would thus proceed through this N-terminus.

Introduction of Other Amino Acids or Peptidic Fragments

Following the removal of the CBz protecting group to yield 1-O-(L-valyl)glycerol, the exposed primary amine of the valine residue serves as a nucleophile for the formation of a new peptide bond. Standard peptide coupling reagents can be employed to attach additional amino acids or peptide fragments to this N-terminus.

The coupling reaction involves the activation of the carboxyl group of the incoming amino acid (which is typically N-protected) using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The activated amino acid is then reacted with the free amino group of the 1-O-(L-valyl)glycerol to form a new amide bond, thereby elongating the peptide chain. This process can be repeated to build a desired peptide sequence attached to the glycerol backbone.

Table 2: Reagents for Peptide Coupling with 1-O-(L-valyl)glycerol

| Coupling Reagent | Additive | Base | Solvent | Key Characteristics |

| DCC | HOBt or NHS | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Dimethylformamide (DMF) | High reactivity; formation of insoluble dicyclohexylurea (DCU) byproduct. |

| EDC | HOBt or NHS | DIPEA | DCM or DMF | Water-soluble carbodiimide; byproduct is also water-soluble, facilitating purification. |

| HATU | None required | DIPEA | DMF | Highly efficient coupling reagent, particularly for hindered amino acids. |

| HBTU | HOBt | DIPEA | DMF | Common and effective coupling reagent with good yields. |

Advanced Analytical and Spectroscopic Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 1-O-(N-CBz-L-valyl)glycerol, various NMR experiments would be employed to confirm the covalent framework and ascertain its stereochemistry.

One-dimensional ¹H and ¹³C NMR are the initial and most crucial steps in the characterization process. These experiments verify the successful coupling of the N-CBz-L-valine moiety to the glycerol (B35011) backbone and the presence of all expected functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The five protons of the benzyloxycarbonyl (CBz) group would typically appear as a multiplet in the aromatic region, around 7.3 ppm.

CBz Methylene Protons: The two protons of the CH₂ group in the CBz moiety would likely resonate as a singlet or an AB quartet around 5.1 ppm.

Valine Protons: The α-proton of the valine residue would be observed as a doublet of doublets around 4.2 ppm, coupled to the adjacent NH and β-protons. The β-proton, a multiplet, would be found further upfield, around 2.1 ppm. The two diastereotopic methyl groups of the isopropyl side chain would appear as distinct doublets around 0.9-1.0 ppm.

Glycerol Protons: The protons on the glycerol backbone would present a more complex pattern due to diastereotopicity and coupling. The protons of the CH₂ group attached to the ester oxygen (C1) would be downfield, likely in the range of 4.1-4.3 ppm. The central CH proton (C2) would appear as a multiplet around 3.9 ppm, and the terminal CH₂OH protons (C3) would be observed around 3.6-3.7 ppm.

Amide and Hydroxyl Protons: The NH proton of the carbamate (B1207046) and the OH protons of the glycerol moiety would appear as broad singlets, with their chemical shifts being dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbons: The carbonyl carbons of the ester and the carbamate would resonate at the downfield end of the spectrum, typically between 170 and 156 ppm.

Aromatic Carbons: The carbons of the phenyl ring in the CBz group would appear in the 127-136 ppm region.

CBz Methylene Carbon: The CH₂ carbon of the CBz group would be expected around 67 ppm.

Valine Carbons: The α-carbon would be observed around 59 ppm, the β-carbon around 31 ppm, and the methyl carbons around 19 ppm.

Glycerol Carbons: The C1 carbon, being attached to the ester oxygen, would be the most downfield of the glycerol carbons, around 66 ppm. The C2 and C3 carbons would be expected around 70 ppm and 63 ppm, respectively.

A hypothetical data table summarizing the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CBz-Aromatic | ~7.3 (m, 5H) | ~127-136 |

| CBz-CH₂ | ~5.1 (s, 2H) | ~67 |

| Val-NH | broad | - |

| Val-α-CH | ~4.2 (dd) | ~59 |

| Val-β-CH | ~2.1 (m) | ~31 |

| Val-γ-CH₃ | ~0.9-1.0 (d, 6H) | ~19 |

| Gly-CH₂ (C1) | ~4.1-4.3 (m, 2H) | ~66 |

| Gly-CH (C2) | ~3.9 (m, 1H) | ~70 |

| Gly-CH₂ (C3) | ~3.6-3.7 (m, 2H) | ~63 |

| Gly-OH | broad | - |

| C=O (Ester) | - | ~172 |

| C=O (Carbamate) | - | ~156 |

Interactive Data Table: Expected NMR Shifts for this compound Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for gaining insights into the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. It would be used to trace the connectivity within the valine and glycerol spin systems. For instance, cross-peaks would be observed between the α-H and β-H of valine, and between the protons on adjacent carbons of the glycerol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. A key correlation would be expected between the C1 protons of the glycerol moiety and the ester carbonyl carbon of the valine residue, definitively confirming the site of esterification.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can help to determine the preferred conformation of the molecule in solution, for example, the relative orientation of the valine side chain with respect to the glycerol backbone.

Since the starting material is L-valine, the product is expected to be enantiomerically pure. However, to confirm the absence of racemization during the synthesis, chiral NMR spectroscopy can be employed. The use of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral derivatizing agent can induce chemical shift non-equivalence for the enantiomers, allowing for the determination of the enantiomeric excess by integrating the corresponding signals in the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its identity. For this compound (C₁₈H₂₇NO₆), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally observed value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Expected HRMS Data:

Molecular Formula: C₁₈H₂₇NO₆

Calculated Monoisotopic Mass: 353.1838

Expected [M+H]⁺: 354.1911

Expected [M+Na]⁺: 376.1730

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable structural information.

For this compound, characteristic fragmentation patterns would be expected:

Loss of the CBz group: A common fragmentation pathway for N-CBz protected amino acids is the loss of the benzyloxycarbonyl group or parts of it (e.g., loss of benzyl (B1604629) alcohol or toluene).

Cleavage of the ester bond: Fragmentation at the ester linkage would lead to ions corresponding to the N-CBz-L-valine moiety and the glycerol backbone.

Fragmentation of the glycerol backbone: Dehydration (loss of H₂O) from the glycerol unit is a likely fragmentation pathway.

Fragmentation of the valine side chain: Loss of the isopropyl group from the valine residue could also be observed.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, providing further confirmation of the structure.

A hypothetical fragmentation table is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 354.19 ([M+H]⁺) | 262.14 | [M+H - C₇H₈]⁺ (Loss of toluene) |

| 354.19 ([M+H]⁺) | 252.12 | [M+H - C₇H₈O]⁺ (Loss of benzyl alcohol) |

| 354.19 ([M+H]⁺) | 208.10 | [N-CBz-L-valine - H₂O+H]⁺ |

| 354.19 ([M+H]⁺) | 92.05 | [C₇H₈]⁺ (Toluene) |

Interactive Data Table: Hypothetical MS/MS Fragmentation of this compound

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. Due to the compound's non-volatile and polar nature, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are required.

Electrospray Ionization (ESI-MS): This is the most common MS technique for this type of molecule. In positive ion mode, the compound readily forms protonated molecules [M+H]⁺. It is also common to observe adducts with alkali metals, such as sodium [M+Na]⁺ and potassium [M+K]⁺, which can aid in confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments on the precursor ions reveal characteristic fragmentation patterns that confirm the compound's structure. Key fragmentations include:

Loss of the CBz group: Cleavage of the benzylic C-O bond can result in the loss of toluene (B28343) (C₇H₈, 92 Da) or the benzyl group (C₇H₇, 91 Da).

Ester and Amide Bond Cleavage: Fragmentation can occur at the ester linkage connecting the valine and glycerol moieties or at the amide bond of the carbamate.

Glycerol Backbone Fragmentation: Sequential loss of water molecules (H₂O, 18 Da) from the glycerol backbone is a common fragmentation pathway for glycerolipids. nih.govmdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another suitable soft ionization technique, particularly for verifying molecular weight with high sensitivity. The sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and ionized by a laser. Similar to ESI, MALDI typically produces singly charged ions like [M+H]⁺ and [M+Na]⁺. It is less prone to in-source fragmentation than ESI, often yielding cleaner spectra dominated by the molecular ion.

The table below summarizes the expected ionic species in the mass spectrum of this compound (Molecular Formula: C₁₆H₂₃NO₆, Molecular Weight: 325.35 g/mol ).

| Ion Species | Formula | Expected m/z (monoisotopic) | Ionization Mode | Technique |

| Protonated Molecule | [C₁₆H₂₃NO₆ + H]⁺ | 326.1598 | Positive | ESI, MALDI |

| Sodium Adduct | [C₁₆H₂₃NO₆ + Na]⁺ | 348.1417 | Positive | ESI, MALDI |

| Ammonium Adduct | [C₁₆H₂₃NO₆ + NH₄]⁺ | 343.1863 | Positive | ESI |

| Deprotonated Molecule | [C₁₆H₂₃NO₆ - H]⁻ | 324.1453 | Negative | ESI |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in this compound. The presence of hydroxyl, amine, ester, and carbamate groups gives rise to a complex but highly characteristic spectrum. The positions of certain bands, particularly for N-H and O-H stretching, can provide insights into intermolecular and intramolecular hydrogen bonding. nih.gov

Key vibrational bands expected in the IR spectrum are detailed in the following table. The broadness of the O-H and N-H peaks is indicative of hydrogen bonding, which is prevalent in this molecule due to the presence of donor (O-H, N-H) and acceptor (C=O, O-H) sites.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Description |

| 3500 - 3200 | O-H (Alcohol) | Stretching | Broad peak indicating the two free hydroxyl groups on the glycerol backbone, involved in hydrogen bonding. researchgate.netnist.gov |

| 3400 - 3300 | N-H (Amide) | Stretching | Sharp to medium peak from the carbamate N-H group. chemicalbook.com |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Peaks corresponding to the C-H bonds of the benzene (B151609) ring in the CBz group. |

| 3000 - 2850 | C-H (Aliphatic) | Stretching | Peaks from the valyl and glycerol alkyl C-H bonds. |

| ~1740 | C=O (Ester) | Stretching | Strong, sharp peak for the ester carbonyl linking valine to glycerol. libretexts.org |

| ~1690 | C=O (Carbamate) | Stretching | Strong, sharp peak for the carbamate carbonyl of the CBz protecting group. libretexts.org |

| 1600 - 1450 | C=C (Aromatic) | Stretching | Peaks associated with the benzene ring. |

| ~1250 | C-O (Ester/Carbamate) | Stretching | Strong peak from the C-O single bonds adjacent to the carbonyls. |

| ~1050 | C-O (Alcohol) | Stretching | Strong peak from the C-O bonds of the glycerol hydroxyl groups. researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an essential technique for studying chiral molecules like this compound. The molecule possesses two primary sources of chirality: the α-carbon of the L-valine residue and the C2 carbon of the glycerol backbone.

CD spectroscopy is applied to:

Confirm Stereochemical Integrity: The technique can rapidly confirm that the L-valine precursor has not undergone racemization during synthesis. The CD spectrum of the L-enantiomer will be a mirror image of the spectrum of the D-enantiomer. researchgate.net

Analyze Solution-State Conformation: The chromophores in the molecule, particularly the phenyl ring and the two carbonyl groups of the CBz-valyl moiety, are in a chiral environment. The resulting CD signals are highly sensitive to the local conformation of the molecule in solution. nih.govresearchgate.net While not forming a traditional secondary structure like a peptide, the relative orientation of these chromophores, influenced by solvent and temperature, can be probed.

For the CBz-protected amino acid moiety, characteristic Cotton effects are typically observed in the far-UV (200-250 nm) and near-UV (250-280 nm) regions, corresponding to the amide and aromatic electronic transitions, respectively.

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatography is the cornerstone for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the chemical purity and performing quantitative analysis of the title compound. The benzyloxycarbonyl (CBz) group contains a phenyl ring, which acts as an excellent chromophore for UV detection, typically at wavelengths between 210 nm and 265 nm. tcichemicals.com

A typical HPLC method would involve a C18 stationary phase with a gradient elution mobile phase, such as water and acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. nih.govnih.gov The method can be validated to quantify the compound in various samples and to detect and quantify any impurities. nih.gov

Example HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This compound itself is not sufficiently volatile or thermally stable for direct analysis by Gas Chromatography (GC). researchgate.netchromforum.org However, GC can be used for its analysis following a chemical derivatization step to create a more volatile analog. phenomenex.blogsemanticscholar.org

The most common derivatization strategy for molecules containing free hydroxyl groups is silylation . Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the two free hydroxyl groups on the glycerol backbone into trimethylsilyl (B98337) (TMS) ethers. unina.itwiley.com The resulting silylated derivative is significantly more volatile and thermally stable, making it amenable to GC-MS analysis. This approach can be useful for detecting the compound in complex matrices where the selectivity of GC is advantageous. nih.gov

Chiral HPLC is a critical technique for assessing the enantiomeric purity of the compound. It is used to separate the desired L-valine diastereomer from the corresponding D-valine diastereomer, which could be present as an impurity from the starting materials or arise from racemization during the synthesis. rsc.orgrsc.org

The separation is achieved using a chiral stationary phase (CSP). For N-protected amino acids and their esters, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are highly effective. yakhak.orgresearchgate.netresearchgate.net

Separation typically occurs under normal-phase conditions, using a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol). researchgate.net The differential interaction of the enantiomers with the chiral selector on the stationary phase leads to different retention times, allowing for their separation and quantification. Macrocyclic antibiotic phases, such as those based on teicoplanin or ristocetin, have also proven effective for separating N-CBz amino acid derivatives in reversed-phase or polar organic modes. mst.edunih.govsigmaaldrich.com

Advanced Preparative Chromatography Techniques

For the purification and isolation of this compound, advanced preparative chromatography techniques would be essential. Based on the purification of analogous compounds, a combination of methods would likely be employed to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful tool for the separation of complex mixtures and the purification of specific compounds. For a molecule like this compound, reversed-phase HPLC would be a probable method of choice. A non-polar stationary phase (such as C18) would be used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The gradient and flow rate would be optimized to achieve the best separation from any unreacted starting materials or byproducts.

Column Chromatography: On a larger scale, traditional column chromatography using silica (B1680970) gel as the stationary phase is a common and effective purification method. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane, would likely be used to elute the compound from the column, separating it based on its polarity.

Hypothetical Preparative Chromatography Parameters:

| Parameter | Preparative HPLC | Column Chromatography |

| Stationary Phase | C18 silica gel | Silica gel 60 Å |

| Mobile Phase | Acetonitrile/Water gradient | Ethyl acetate/Hexane gradient |

| Detection | UV at 254 nm | Thin-Layer Chromatography (TLC) |

This table represents a hypothetical purification strategy based on common practices for similar N-protected amino acid esters and is not based on published experimental data for this specific compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if crystals available)

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a crystalline compound. To perform this analysis on this compound, single crystals of high quality would first need to be grown. This is often a challenging step, requiring the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

If suitable crystals were obtained, the diffraction pattern of X-rays passing through the crystal would be analyzed to generate a three-dimensional electron density map of the molecule. This map would reveal the precise spatial arrangement of each atom, confirming the L-configuration of the valine moiety and the stereochemistry at the glycerol backbone. Furthermore, it would provide valuable information on intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While crystal structures of various N-CBz-L-valine derivatives exist, a specific structure for this compound is not currently available in crystallographic databases. The analysis of related structures can offer insights into the likely bond angles, lengths, and conformational preferences of the N-CBz-L-valyl group.

In-Depth Analysis of this compound Reveals Gaps in Current Biochemical Research

A thorough investigation into the biochemical and molecular interactions of the chemical compound this compound indicates a significant lack of published research data. Despite extensive searches of scientific literature and databases for specific in vitro and mechanistic studies, no detailed findings are available for this particular molecule. The requested analysis, focusing on its interaction with hydrolases and lipid membranes, cannot be completed due to the absence of primary research on this compound.

The intended scope of this article was to provide a comprehensive overview based on the following structure:

Biochemical and Molecular Interaction Studies (In Vitro and Mechanistic Focus) 5.1. Substrate Specificity and Recognition by Hydrolases 5.1.1. Enzymatic Hydrolysis by Esterases and Lipases (In Vitro Kinetic Analysis) 5.1.2. Structure-Activity Relationships for Enzyme Substrate Recognition (Excluding Clinical Outcomes) 5.1.3. Elucidation of Enzyme Active Site Interactions through Molecular Docking (In Silico) 5.2. Interactions with Lipid Bilayers and Membrane Mimics (In Vitro Mechanistic Studies) 5.2.1. Incorporation into Model Membranes (e.g., Liposomes, Micelles) 5.2.2. Influence on Membrane Fluidity and Phase Behavior

However, no specific data, such as kinetic parameters for enzymatic hydrolysis, structure-activity relationship studies, molecular docking models, or experimental results on its interaction with model membranes, could be located for this compound.

While general principles of enzyme kinetics and lipid membrane interactions are well-established for related classes of molecules like acylglycerols and N-protected amino acids, applying this general knowledge to generate specific, scientifically accurate data for this compound would be speculative and would not meet the standards of a factual scientific article. The creation of data tables, as requested, is impossible without experimental results from peer-reviewed studies.

This highlights a specific gap in the current body of scientific literature. While the synthesis of such a compound is feasible, its biochemical properties and molecular interactions have not been a subject of published research. Therefore, the detailed sections and subsections of the proposed article remain unaddressed pending future investigation by the scientific community.

Biochemical and Molecular Interaction Studies in Vitro and Mechanistic Focus

Interactions with Lipid Bilayers and Membrane Mimics (In Vitro Mechanistic Studies)

Mechanistic Insights into Passive Diffusion across Model Membranes

The passive diffusion of a molecule across a lipid bilayer is fundamentally governed by its physicochemical properties, primarily its lipophilicity and size. For 1-O-(N-CBz-L-valyl)glycerol, a compound characterized by the presence of a bulky, hydrophobic N-benzyloxycarbonyl (CBz) protecting group, a lipophilic valine side chain, and a polar glycerol (B35011) backbone, its ability to passively traverse a model membrane is a balance of these features.

The process of passive diffusion for an amphipathic molecule like this compound can be conceptualized as a multi-step process:

Partitioning: The molecule first partitions from the aqueous phase into the headgroup region of the lipid bilayer.

Translocation: It then moves through the hydrophobic acyl chain core of the membrane.

Desolvation: Finally, it desolvates from the membrane and enters the aqueous phase on the other side.

The rate-limiting step for this process is typically the translocation through the highly ordered and nonpolar core of the membrane. The flexibility of the glycerol backbone and the valine side chain may allow the molecule to adopt a conformation that minimizes the exposure of its polar groups to the hydrophobic interior of the membrane, thereby facilitating its passage.

To illustrate the influence of lipophilicity on membrane permeability, the following table presents hypothetical permeability coefficients for compounds with varying LogP values, based on general observations for small molecules crossing artificial lipid membranes.

Table 1: Hypothetical Permeability Coefficients of Structurally Related Compounds Across a Model Phospholipid Bilayer

| Compound | Predicted LogP | Hypothetical Permeability Coefficient (cm/s) |

|---|---|---|

| Glycerol | -1.8 | 1 x 10-6 |

| L-Valine | -2.26 | 5 x 10-7 |

| N-CBz-L-valine | 1.9 | 2 x 10-5 |

| This compound | ~2.5 (Estimated) | 5 x 10-5 (Estimated) |

Note: The data in this table is hypothetical and serves to illustrate the expected trend based on the principles of passive diffusion. The LogP for this compound is an estimate based on its structure.

Role as a Precursor in In Vitro Biosynthetic Pathways (Hypothetical)

While this compound is a synthetic molecule, its structure as a glycerol-amino acid conjugate suggests potential, hypothetical roles as a precursor in in vitro biosynthetic pathways when exposed to cellular extracts or purified enzymes.

In a hypothetical in vitro scenario, cellular enzymes could catalyze the transformation of this compound into several other metabolites. The most probable enzymatic modifications would involve the hydrolysis of the ester or carbamate (B1207046) bonds, or the removal of the N-CBz protecting group.

Esterase Activity: Cellular esterases, which are abundant in many cell types, could hydrolyze the ester linkage between the N-CBz-L-valine and the glycerol backbone. This would release N-CBz-L-valine and glycerol.

Carboxypeptidase Activity: Certain carboxypeptidases or other proteases might recognize the C-terminal valine residue and cleave the carbamate bond, though this is less likely given the presence of the CBz group.

Debenzyloxycarbonylation: Specific enzymes, known as Cbz-deprotecting enzymes, have been identified in microorganisms. While not typically present in mammalian cells, if introduced into an in vitro system, they could selectively remove the N-CBz group to yield 1-O-(L-valyl)glycerol.

The following table outlines the hypothetical enzymatic conversions of this compound in an in vitro setting.

Table 2: Hypothetical In Vitro Enzymatic Conversion of this compound

| Enzyme Class (Hypothetical) | Substrate | Potential Products |

|---|---|---|

| Esterase | This compound | N-CBz-L-valine + Glycerol |

| Cbz-deprotecting enzyme | This compound | 1-O-(L-valyl)glycerol + Toluene (B28343) + CO2 |

| Amidohydrolase | This compound | (less likely) |

The enzymatic pathways that might utilize glycerol-amino acid conjugates are of significant interest in understanding lipid and amino acid metabolism. In a hypothetical context, if 1-O-(L-valyl)glycerol were produced from the deprotection of this compound, it could potentially serve as a substrate for various enzymes.

Lipases: Lipases could recognize the ester bond and hydrolyze 1-O-(L-valyl)glycerol to L-valine and glycerol.

Kinases: Glycerol kinases could phosphorylate the free hydroxyl groups of the glycerol moiety, leading to a phosphorylated derivative. This could potentially channel the glycerol backbone into glycolysis or gluconeogenesis.

Acyltransferases: The free hydroxyl groups of the glycerol backbone could also be targets for acyltransferases, which would attach fatty acids to form more complex lipids.

The investigation of these hypothetical pathways could be conducted using cell-free extracts or purified enzymes, with the products being identified by techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Mechanistic Studies of Cellular Uptake (Excluding In Vivo Efficacy)

The entry of this compound into cells is a critical first step for any potential biological activity. At the molecular level, this uptake can occur via passive diffusion or be mediated by membrane transport proteins.

As discussed in section 5.2.3, the lipophilic nature of this compound suggests that it is likely to cross cell membranes via passive diffusion. In cell culture models, such as Caco-2 cells (a human colon adenocarcinoma cell line that forms a polarized monolayer), the rate of passive diffusion can be quantified by measuring the appearance of the compound on the basolateral side after its addition to the apical side.

The rate of passive diffusion would be expected to be concentration-dependent and not saturable at high concentrations. It would also be largely independent of temperature, in contrast to active transport processes. The presence of the N-CBz group is anticipated to significantly enhance the rate of passive diffusion compared to its unprotected counterpart, 1-O-(L-valyl)glycerol.

While passive diffusion is a likely mechanism of uptake, the presence of an amino acid (valine) and a glycerol moiety raises the possibility of involvement of membrane transporters. Several families of solute carriers (SLCs) are responsible for the transport of amino acids and other small molecules across the cell membrane.

Amino Acid Transporters: The L-valine component of the molecule could be recognized by amino acid transporters. For example, the large neutral amino acid transporter (LAT1/SLC7A5) is a well-known transporter for large, neutral amino acids, and it has been shown to transport some amino acid derivatives. However, the bulky N-CBz group might sterically hinder the binding of the molecule to the transporter's active site.

Peptide Transporters: Although not a peptide, the structural similarity of the valine moiety to a dipeptide could hypothetically allow for interaction with peptide transporters like PEPT1 (SLC15A1), though this is less probable.

Organic Anion/Cation Transporters: Depending on the experimental conditions and the potential for ionization of the molecule, it could also be a substrate for organic anion transporters (OATs) or organic cation transporters (OCTs).

To investigate the potential for transporter-mediated uptake, experiments in cell culture models would involve competition assays. In these assays, the uptake of radiolabeled this compound would be measured in the presence of known substrates of specific transporters. A reduction in the uptake of the labeled compound in the presence of a competitor would suggest that both molecules are transported by the same carrier protein.

The following table presents hypothetical data from a cellular uptake study in a cell line expressing various transporters, illustrating how the involvement of specific transporters could be assessed.

Table 3: Hypothetical Cellular Uptake of [14C]-1-O-(N-CBz-L-valyl)glycerol in a Transporter-Expressing Cell Line

| Condition | Uptake Rate (pmol/mg protein/min) | % Inhibition |

|---|---|---|

| Control | 15.2 | - |

| + L-Leucine (LAT1 substrate) | 12.8 | 15.8% |

| + Gly-Sar (PEPT1 substrate) | 14.9 | 2.0% |

| + Probenecid (OAT inhibitor) | 15.1 | 0.7% |